17-Acetyl-10-ethenyl-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
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Overview
Description
17-Acetyl-10-ethenyl-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a complex organic compound with significant biological and chemical properties. It is a corticosteroid hormone, which means it plays a role in regulating various physiological processes in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-Acetyl-10-ethenyl-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The reaction conditions typically require specific catalysts and reagents to ensure the correct stereochemistry and functional group placement .
Industrial Production Methods
Industrial production of this compound often involves large-scale organic synthesis techniques, utilizing advanced equipment and stringent quality control measures to ensure purity and consistency. The process may include steps such as hydrogenation, oxidation, and acetylation under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
17-Acetyl-10-ethenyl-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce hydrocarbons .
Scientific Research Applications
17-Acetyl-10-ethenyl-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: It is studied for its role in cellular processes and hormone regulation.
Medicine: It has potential therapeutic applications due to its corticosteroid properties.
Industry: It is used in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 17-Acetyl-10-ethenyl-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one involves binding to specific receptors in the body, leading to changes in gene expression and protein synthesis. This compound interacts with molecular targets such as glucocorticoid receptors, influencing pathways involved in inflammation, immune response, and metabolism .
Comparison with Similar Compounds
Similar Compounds
- 17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
- (17S)-17-acetyl-10,13-dimethyl-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolane]-17-yl acetate
- Phenanthrene, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydro-1,1,4a,7-tetramethyl-
Uniqueness
What sets 17-Acetyl-10-ethenyl-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one apart from similar compounds is its specific functional groups and stereochemistry, which confer unique biological activities and chemical reactivity .
Properties
Molecular Formula |
C22H30O2 |
---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
17-acetyl-10-ethenyl-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H30O2/c1-4-22-12-9-16(24)13-15(22)5-6-17-19-8-7-18(14(2)23)21(19,3)11-10-20(17)22/h4,13,17-20H,1,5-12H2,2-3H3 |
InChI Key |
VFNRBPBEOXXVPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C=C)C |
Origin of Product |
United States |
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